Home > Products > Screening Compounds P135451 > 2-nitro-1H-purin-6-amine
2-nitro-1H-purin-6-amine -

2-nitro-1H-purin-6-amine

Catalog Number: EVT-12044498
CAS Number:
Molecular Formula: C5H4N6O2
Molecular Weight: 180.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-nitro-1H-purin-6-amine is a member of the purine family, which consists of heterocyclic aromatic organic compounds that are fundamental to biochemistry, particularly in the formation of nucleotides—essential building blocks of DNA and RNA. This compound features a nitro group (-NO2) attached to the purine ring, which significantly alters its chemical behavior and reactivity. The presence of the nitro group can influence various biological activities and interactions with nucleic acids, making it a subject of interest in both chemistry and biology.

Source

The compound is synthesized primarily through nitration processes involving 1H-purin-6-amine. It can be sourced from specialized chemical suppliers or synthesized in laboratory settings using established chemical methods.

Classification

2-nitro-1H-purin-6-amine is classified as a purine derivative, specifically a nitro-substituted purine. Its structural characteristics categorize it under both organic and medicinal chemistry due to its potential biological applications.

Synthesis Analysis

Methods

The synthesis of 2-nitro-1H-purin-6-amine typically involves the nitration of 1H-purin-6-amine using a nitrating agent such as nitric acid in conjunction with sulfuric acid as a catalyst. This reaction requires careful control of temperature and concentration to ensure selective nitration at the desired position on the purine ring.

Technical Details

  1. Reaction Setup: The reaction is conducted in a controlled environment to prevent over-nitration.
  2. Reagents: Common reagents include nitric acid (HNO3) and sulfuric acid (H2SO4).
  3. Conditions: The reaction is usually performed at low temperatures to minimize side reactions and maximize yield.

In industrial settings, continuous flow reactors may be utilized for large-scale production, allowing for precise control over reaction parameters, which enhances yield and purity while reducing environmental impact.

Molecular Structure Analysis

Structure

The molecular formula for 2-nitro-1H-purin-6-amine is C5H4N6O2, with a molecular weight of 180.12 g/mol. The structural representation includes a purine ring with an amino group (-NH2) and a nitro group (-NO2) attached.

PropertyData
Molecular FormulaC5H4N6O2
Molecular Weight180.12 g/mol
IUPAC Name2-nitro-7H-purin-6-amine
InChIInChI=1S/C5H4N6O2/c6...
InChI KeyNVIATZSDAYSNSB-UHFFFAOYSA-N
Canonical SMILESC1=NC2=NC(=NC(=C2N1)N)N+[O-]

Data

The compound's structure has been confirmed through various spectroscopic techniques, including NMR and IR spectroscopy, which provide insights into its functional groups and bonding characteristics.

Chemical Reactions Analysis

Reactions

The compound can undergo several types of chemical reactions:

  1. Reduction: Using hydrogen gas with palladium on carbon or sodium borohydride to yield 2-amino-1H-purin-6-amine.
  2. Substitution: Reacting with nucleophiles such as amines or thiols in the presence of bases like sodium hydroxide.
  3. Oxidation: Utilizing strong oxidizing agents like potassium permanganate or chromium trioxide to produce various oxidized derivatives.

Technical Details

Each reaction type requires specific conditions:

  • Reduction typically occurs under mild conditions to preserve the integrity of the purine structure.
  • Substitution reactions are often performed in polar solvents like ethanol or dimethyl sulfoxide.
  • Oxidation reactions may require acidic conditions to facilitate the conversion of functional groups.
Mechanism of Action

Process

The mechanism by which 2-nitro-1H-purin-6-amine exerts its biological effects is primarily related to its interaction with nucleic acids and enzymes. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates that may induce cellular responses such as apoptosis in cancer cells.

Data

Research indicates that this compound may act as an inhibitor for certain enzymes involved in nucleotide metabolism, thereby affecting DNA replication and repair processes. Its potential anticancer properties are under investigation, focusing on its ability to disrupt cellular proliferation pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Specific melting point data should be determined experimentally but generally falls within standard ranges for purine derivatives.

Chemical Properties

  • Solubility: Soluble in polar solvents; solubility can vary based on pH.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.

Relevant data regarding these properties can be obtained from experimental studies and material safety data sheets provided by suppliers .

Applications

Scientific Uses

2-nitro-1H-purin-6-amine has diverse applications across several fields:

  1. Chemistry: Serves as a precursor for synthesizing various purine derivatives critical in pharmaceutical development.
  2. Biology: Investigated for its biological activities, including enzyme inhibition and interactions with nucleic acids.
  3. Medicine: Explored for potential anticancer applications due to its ability to induce apoptosis and other therapeutic effects.
  4. Industry: Utilized in synthesizing dyes and pigments, demonstrating its versatility beyond biological applications.
Synthetic Methodologies for 2-Nitro-1H-Purin-6-amine Derivatives

Nucleophilic Substitution Strategies at Purine C6 Position

The C6 position of purine derivatives exhibits pronounced electrophilic character, enabling efficient nucleophilic displacement reactions that serve as a cornerstone for synthesizing 2-nitro-1H-purin-6-amine derivatives. This approach typically employs 6-chloropurine as the key precursor, where the chlorine atom undergoes displacement by nitrogen nucleophiles under controlled conditions. The reaction proceeds optimally in aqueous sodium carbonate (Na₂CO₃) at reflux temperatures (70-100°C), facilitating the introduction of amino acid residues or amine functionalities to generate C6-substituted purine derivatives [10].

Notably, the nature of the nucleophile significantly influences reaction kinetics and product distribution. Primary amines and amino acids with unprotected α-amino groups react efficiently to afford N⁶-substituted products. The reaction demonstrates excellent functional group tolerance when employing aliphatic amines, though sterically hindered nucleophiles require extended reaction times or elevated temperatures. Electron-withdrawing groups on the purine ring, such as the 2-nitro substituent, enhance the electrophilicity of C6, accelerating substitution rates compared to unsubstituted purines [10].

Table 1: Nucleophilic Substitution at Purine C6 with Diverse Amines

NucleophileConditionsReaction Time (h)Yield (%)Product Structure
GlycineNa₂CO₃ (aq), reflux478N-(Purin-6-yl)glycine
β-AlanineNa₂CO₃ (aq), reflux665N-(Purin-6-yl)-β-alanine
(S)-PhenylalanineNa₂CO₃ (aq), reflux572N-(Purin-6-yl)-(S)-phenylalanine
6-Aminohexanoic acidNa₂CO₃ (aq), 80°C868N-(Purin-6-yl)-6-aminohexanoic acid

Industrial-scale implementations often employ continuous flow reactors to enhance mass transfer and temperature control, significantly improving yields while minimizing decomposition pathways. Recent methodological refinements have demonstrated that microwave irradiation can dramatically reduce reaction times (minutes instead of hours) while maintaining high regioselectivity for the C6 position, though this approach remains predominantly at the laboratory scale [10]. Post-substitution modifications frequently involve protecting group strategies for subsequent conjugation, particularly when synthesizing complex purine-peptide hybrids for biological evaluation.

Nitration Techniques for Purine Ring Functionalization

Direct nitration of purine precursors constitutes a fundamental strategy for installing the nitro group at the C2 position, critically defining the electronic properties and reactivity of 2-nitro-1H-purin-6-amine. This transformation is typically achieved using classical nitrating mixtures, with the composition meticulously controlled to prevent over-oxidation or decomposition of the sensitive purine ring system. Optimal conditions employ a 1:6 molar ratio of nitric acid (HNO₃) to sulfuric acid (H₂SO₄), where sulfuric acid acts as a dehydrating agent and moderates the reactivity of the nitronium ion (NO₂⁺) [6].

The reaction proceeds via electrophilic aromatic substitution, preferentially targeting the electron-rich C2 position of the purine ring. This regioselectivity arises from the inherent electronic distribution in 1H-purin-6-amine, where the C2 position exhibits higher electron density compared to C8. Temperature control represents a critical parameter, with reactions typically conducted at 0-5°C to suppress competing side reactions such as ring oxidation or N-nitrosation. Under these optimized conditions, 2-nitro-1H-purin-6-amine is obtained in approximately 65% yield after crystallization [6].

Characterization of the nitration product reveals distinctive spectroscopic signatures:

  • Infrared Spectroscopy: Strong asymmetric and symmetric stretching vibrations at 1530 cm⁻¹ and 1350 cm⁻¹, respectively, confirming the nitro group. An additional band at 2137 cm⁻¹ in tetrazolo[1,5-a]pyrimidine intermediates indicates the presence of azide functionality in solid-state structures.
  • NMR Spectroscopy: Characteristic downfield proton signal at δ 9.01 ppm corresponding to the C8-H proton, with amino group protons appearing as broad singlets between δ 8.27-8.89 ppm.
  • X-ray Crystallography: Confirms coplanarity of the nitro group with the purine ring and intramolecular hydrogen bonding between the C6-amino group and N1 [6].

Alternative nitration methodologies have been explored, including the use of acetyl nitrate or nitrogen tetroxide (N₂O₄) in inert solvents, though these generally offer no significant advantage over the traditional nitrating mixture for large-scale applications. Recent investigations focus on solid-supported nitration agents to facilitate easier purification and enhance environmental sustainability.

Solid-Phase Synthesis of Purine Conjugates

Solid-phase synthesis has emerged as a powerful methodology for constructing structurally diverse 2-nitro-1H-purin-6-amine conjugates, particularly those linked to peptides or functionalized scaffolds through C6-aminoalkyl tethers. This approach centers on PEG-based resins functionalized with acid-labile linkers (e.g., Wang or Rink amide resins), which enable efficient synthesis and straightforward purification of complex conjugates [8]. The general synthetic sequence involves:

  • Resin Functionalization: Attachment of Fmoc-protected ω-amino acids (e.g., 6-aminohexanoic acid, 8-aminooctanoic acid) via standard carbodiimide-mediated esterification.
  • Deprotection and Coupling: Piperidine-mediated Fmoc removal followed by coupling of 6-chloro-2-nitropurine using carbodiimide reagents (DCC, EDC) with catalytic HOAt (1-hydroxy-7-azabenzotriazole) in anhydrous DMF.
  • Nucleophilic Displacement: On-resin nucleophilic substitution with secondary functional units (e.g., benzoxazines, tyrosine derivatives) under mild basic conditions (DIEA in DMF).
  • Cleavage and Purification: Final TFA-mediated cleavage from the resin, yielding conjugates with amide or ester linkages after reverse-phase HPLC purification [8].

Table 2: Purine Conjugates Synthesized via Solid-Phase Approach

Linker Length (CH₂ units)Conjugated MoietyCoupling AgentPurity (%)Application Focus
5 (n=4)7,8-Difluoro-3-methylbenzoxazineDIC/HOAt92Cytotoxicity studies
7 (n=6)(S)-Serinate methyl esterHBTU/DIEA88Antiviral screening
10 (n=9)Dimethyl (S)-glutamateTBTU/HOBt85Antimycobacterial agents

The linker length between the purine and conjugated moiety profoundly influences biological activity, with hexanoic (C6) and octanoic (C8) acid linkers demonstrating optimal cellular uptake profiles in cytotoxic conjugates. This methodology facilitates rapid generation of structure-activity relationship (SAR) data by systematic variation of spacer length and conjugated pharmacophores. Furthermore, automation-compatible protocols enable parallel synthesis of purine conjugate libraries for high-throughput biological screening against oncological and infectious targets [8].

Novel Heterocyclic Annulation Approaches

Innovative reconstructive methodologies have been developed to access the purine core from monocyclic precursors, circumventing traditional limitations associated with direct functionalization of preformed purines. A particularly efficient approach involves tetrazolo[1,5-a]pyrimidine intermediates as pivotal building blocks for subsequent transformation into 2-aminopurine derivatives. The synthetic sequence commences with the condensation of 1H-tetrazol-5-amine with morpholinoacrylonitrile in a 1:1 pyridine/acetic acid mixture, serving as a bifunctional ionic liquid-like medium that promotes cyclization to tetrazolo[1,5-a]pyrimidine-7-amine in 71% yield [6].

Subsequent regioselective nitration at C6 using the HNO₃/H₂SO₄ system (65% yield) furnishes a key intermediate poised for ring transformation. This nitro-substituted tetrazolopyrimidine undergoes reductive cyclization under catalytic hydrogenation conditions (Pd/C, H₂) or via zinc/acetic acid reduction, triggering tetrazole ring opening and recyclization to form the imidazole ring characteristic of the purine system. This transformation effectively converts the C6-nitro group into the C2-amino functionality through an intramolecular reconstructive process, yielding 2-aminopurine derivatives without requiring discrete protection/deprotection steps [6].

The annulation approach demonstrates significant advantages:

  • Regiochemical Control: Ensures precise placement of the C2-amino group without isomeric contamination.
  • Functional Group Compatibility: Tolerates diverse substituents on the pyrimidine precursor, enabling access to C8-substituted purines.
  • Convergent Synthesis: Facilitates late-stage diversification by incorporating functionalized acrylonitrile derivatives during the initial condensation step.

Mechanistic studies indicate that the tetrazole ring functions as a masked diamine equivalent, with reductive N-N bond cleavage generating transient diamino intermediates that spontaneously cyclize. This methodology represents a significant departure from classical Traube synthesis, offering improved atom economy and reduced reliance on harsh conditions involving phosphoryl chloride.

Stereoselective Synthesis and Racemization Mechanisms

The synthesis of chiral 2-nitro-1H-purin-6-amine conjugates bearing α-amino acid or peptide motifs presents significant stereochemical challenges due to unexpected racemization during coupling reactions. When N-(purin-6-yl)-(S)-amino acids (e.g., alanine, phenylalanine, valine) undergo carbodiimide-mediated (DCC, EDC) coupling with dimethyl (S)-glutamate in the presence of HOAt or HOBt activators, significant epimerization occurs (typically 40% racemization), yielding mixtures of (S,S)- and (R,S)-diastereomers in approximately 6:4 ratios [2]. This phenomenon persists despite optimization attempts, including:

  • Order of reagent addition variations
  • Temperature reduction (0°C)
  • Alternative coupling reagents (TBTU, HATU)
  • Solvent system modifications

Racemization proceeds through a chirally labile enolizable intermediate rather than direct base-catalyzed proton abstraction. Experimental evidence indicates that neither the imidazole nitrogen atoms nor the N9 position are essential for this process, as demonstrated by comparative studies with N-(9-benzylpurin-6-yl)-(S)-alanine and N-(7-deazapurin-6-yl)-(S)-alanine, which exhibit similar racemization tendencies during coupling [2].

To circumvent this limitation, an alternative stereoconservative strategy has been developed:

  • Synthesis of enantiomerically pure dipeptides (e.g., H-Ala-Glu-OH) using classical solution-phase or solid-phase peptide synthesis with Nα-Boc protection.
  • Direct nucleophilic substitution of 6-chloro-2-nitropurine with the dipeptide nucleophile in aqueous Na₂CO₃ at reflux.
  • Final deprotection under mild acidic conditions (TFA) to yield chirally pure (S,S)-purinyl-dipeptides [2].

Table 3: Stereochemical Integrity in Purine Conjugate Synthesis

Synthetic ApproachChiral Centerd.r. (S,S):(R,S)Analytical MethodApplication
Carbodiimide couplingPurinyl-α-carbon60:40¹H NMR, Chiral HPLCAntimycobacterial agents
Direct nucleophilic substitutionAmino acid residues>99:1Chiral HPLC (>99% ee)Enzyme substrate analogs
Reductive aminationPurinyl-α-carbon85:15PolarimetryReceptor ligands

Chiral HPLC analysis employing polysaccharide-based stationary phases (Chiralpak AD-H, AS-H) provides robust verification of enantiopurity in the final conjugates. This stereoselective approach has proven essential for producing compounds with optimized biological activity, particularly for antimycobacterial purinyl-dipeptides active against Mycobacterium tuberculosis H37Rv (MIC 3.1–6.25 μg/mL), where stereochemistry significantly influences target binding affinity [2].

Properties

Product Name

2-nitro-1H-purin-6-amine

IUPAC Name

2-nitro-7H-purin-6-amine

Molecular Formula

C5H4N6O2

Molecular Weight

180.12 g/mol

InChI

InChI=1S/C5H4N6O2/c6-3-2-4(8-1-7-2)10-5(9-3)11(12)13/h1H,(H3,6,7,8,9,10)

InChI Key

NVIATZSDAYSNSB-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NC(=NC(=C2N1)N)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.